REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[C:4]([CH3:11])[CH:3]=1.[CH3:12]C(C)([O-])C.[K+].IC.CC(O)=O.C[N:25]([CH:27]=O)C>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:9])[C:27]#[N:25])=[C:4]([CH3:11])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
1.26 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)CC#N)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.86 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The reaction was stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 2 hours
|
Duration
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2 h
|
Type
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STIRRING
|
Details
|
The reaction mixture stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 3×100 mL IPE
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Type
|
WASH
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Details
|
The combined organics were washed with 200 mL water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
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Details
|
After filtering off the solids
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Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated to the crude product by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (0% to 75% EtOAc in Hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |